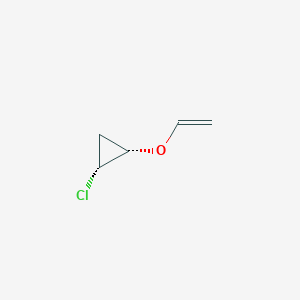
(1R,2S)-1-Chloro-2-(ethenyloxy)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S)-1-Chloro-2-(ethenyloxy)cyclopropane: is a chiral cyclopropane derivative with a chlorine atom and an ethenyloxy group attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-1-Chloro-2-(ethenyloxy)cyclopropane typically involves the cyclopropanation of alkenes using carbenes or carbenoid intermediates. One common method is the reaction of an alkene with a dichlorocarbene, generated in situ from chloroform and a strong base such as potassium hydroxide . The reaction proceeds under mild conditions and yields the desired cyclopropane derivative with high stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions: (1R,2S)-1-Chloro-2-(ethenyloxy)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ethenyloxy group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction Reactions: The cyclopropane ring can be reduced to form cyclopropyl derivatives with different substituents.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium hydroxide, sodium methoxide, or ammonia in polar solvents like water or methanol.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide in organic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Substitution Reactions: Formation of (1R,2S)-1-Hydroxy-2-(ethenyloxy)cyclopropane or (1R,2S)-1-Amino-2-(ethenyloxy)cyclopropane.
Oxidation Reactions: Formation of (1R,2S)-1-Chloro-2-(epoxy)cyclopropane.
Reduction Reactions: Formation of (1R,2S)-1-Chloro-2-(ethoxy)cyclopropane.
科学的研究の応用
Chemistry: (1R,2S)-1-Chloro-2-(ethenyloxy)cyclopropane is used as a building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of cyclopropane derivatives on biological systems. Its chiral nature makes it valuable for investigating stereoselective interactions with enzymes and receptors.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of (1R,2S)-1-Chloro-2-(ethenyloxy)cyclopropane involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biological pathways and processes. For example, its interaction with enzymes may inhibit or activate certain biochemical reactions, leading to therapeutic effects .
類似化合物との比較
- (1R,2R)-1-Chloro-2-(ethenyloxy)cyclopropane
- (1S,2S)-1-Chloro-2-(ethenyloxy)cyclopropane
- (1S,2R)-1-Chloro-2-(ethenyloxy)cyclopropane
Comparison: (1R,2S)-1-Chloro-2-(ethenyloxy)cyclopropane is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. Compared to its diastereomers and enantiomers, it may exhibit different chemical and biological properties, making it valuable for specific applications .
特性
CAS番号 |
42198-65-2 |
|---|---|
分子式 |
C5H7ClO |
分子量 |
118.56 g/mol |
IUPAC名 |
(1R,2S)-1-chloro-2-ethenoxycyclopropane |
InChI |
InChI=1S/C5H7ClO/c1-2-7-5-3-4(5)6/h2,4-5H,1,3H2/t4-,5+/m1/s1 |
InChIキー |
WDOBEMSTQIYRSO-UHNVWZDZSA-N |
異性体SMILES |
C=CO[C@H]1C[C@H]1Cl |
正規SMILES |
C=COC1CC1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


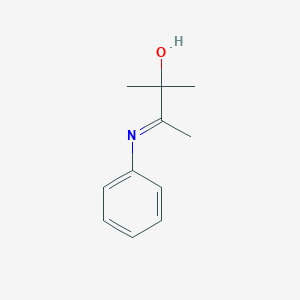
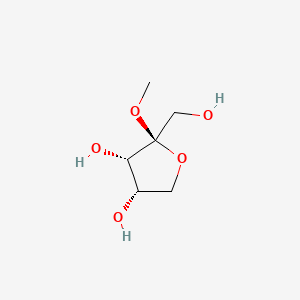
![2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol](/img/structure/B14650341.png)
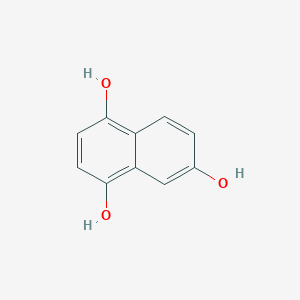
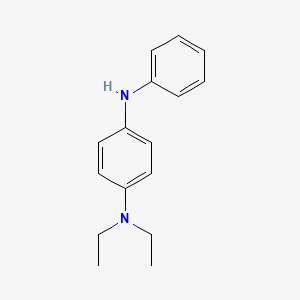
![1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14650355.png)
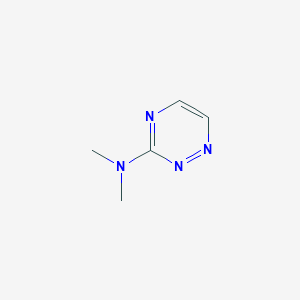





![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)
